Intrinsic Pharmacological Activity: SIN-1 vs. Prodrug Molsidomine in Human Platelet Aggregation
Linsidomine (SIN-1) demonstrates direct, intrinsic antiplatelet activity whereas its prodrug molsidomine is pharmacologically inactive without prior enzymatic conversion. In human platelet-rich plasma, SIN-1 dose-dependently inhibits aggregation induced by multiple agonists, while molsidomine shows no measurable effect at equivalent concentrations [1][2].
| Evidence Dimension | Inhibition of thrombin-, collagen-, and ADP-induced platelet aggregation (IC₅₀) |
|---|---|
| Target Compound Data | SIN-1 IC₅₀: 0.1–0.8 μmol/L |
| Comparator Or Baseline | Molsidomine: inactive (no inhibition at comparable concentrations) |
| Quantified Difference | Complete functional dichotomy (active vs. inactive) |
| Conditions | Human platelet-rich plasma; in vitro aggregation assays with thrombin, collagen, and ADP as agonists |
Why This Matters
Procurement of linsidomine hydrochloride is essential for direct in vitro pharmacology studies; molsidomine cannot substitute due to its lack of intrinsic activity in cell-free or isolated platelet systems.
- [1] Darius H, Ahland B, Rücker W, Klaus W, Peskar BA, Schrör K. The effects of molsidomine and its metabolite SIN-1 on coronary vessel tone, platelet aggregation, and eicosanoid formation in vitro—inhibition of 12-HPETE biosynthesis. J Cardiovasc Pharmacol. 1984;6(1):115-121. View Source
- [2] Block HU, Förster W, Heinroth I. SIN-1, the main metabolite of molsidomine, inhibits prostaglandin endoperoxide analogue- and arachidonic acid-induced platelet aggregation as well as platelet thromboxane A2 formation. Arzneimittelforschung. 1982;32(3):189-194. View Source
